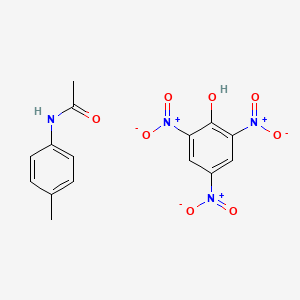
N-(4-methylphenyl)acetamide;2,4,6-trinitrophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methylphenyl)acetamide;2,4,6-trinitrophenol is a compound that combines two distinct chemical entities: N-(4-methylphenyl)acetamide and 2,4,6-trinitrophenol. N-(4-methylphenyl)acetamide, also known as p-acetotoluidide, is an organic compound with the molecular formula C9H11NO. It is commonly used in the synthesis of various pharmaceuticals and dyes. 2,4,6-trinitrophenol, also known as picric acid, is a well-known explosive compound with the molecular formula C6H3N3O7. It is used in the manufacture of explosives, dyes, and as a reagent in chemical analysis.
準備方法
Synthetic Routes and Reaction Conditions
-
N-(4-methylphenyl)acetamide
Synthesis: N-(4-methylphenyl)acetamide can be synthesized by the acetylation of p-toluidine with acetic anhydride. The reaction typically occurs under reflux conditions with an acid catalyst such as sulfuric acid.
Reaction Conditions: The reaction is carried out at elevated temperatures (around 100°C) for several hours to ensure complete acetylation.
-
2,4,6-trinitrophenol
Synthesis: 2,4,6-trinitrophenol is synthesized by the nitration of phenol with a mixture of concentrated sulfuric acid and nitric acid. The nitration process involves the stepwise introduction of nitro groups to the phenol ring.
Reaction Conditions: The reaction is highly exothermic and requires careful temperature control (below 30°C) to prevent runaway reactions. The nitration is typically carried out in a fume hood due to the release of toxic gases.
Industrial Production Methods
N-(4-methylphenyl)acetamide: Industrial production involves the same acetylation process but on a larger scale, with continuous monitoring and control of reaction parameters to ensure high yield and purity.
2,4,6-trinitrophenol: Industrial production involves large-scale nitration reactors with advanced safety measures to handle the exothermic nature of the reaction and the explosive nature of the product.
化学反応の分析
Types of Reactions
-
N-(4-methylphenyl)acetamide
Oxidation: Can undergo oxidation to form corresponding carboxylic acids.
Reduction: Can be reduced to form amines.
Substitution: Can undergo electrophilic substitution reactions on the aromatic ring.
-
2,4,6-trinitrophenol
Reduction: Can be reduced to form aminophenols.
Nitration: Can undergo further nitration under controlled conditions.
Substitution: Can undergo nucleophilic substitution reactions due to the presence of electron-withdrawing nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
N-(4-methylphenyl)acetamide: Carboxylic acids, amines, halogenated derivatives.
2,4,6-trinitrophenol: Aminophenols, further nitrated products, substituted phenols.
科学的研究の応用
Chemistry
N-(4-methylphenyl)acetamide: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.
2,4,6-trinitrophenol: Used as a reagent in chemical analysis, particularly in the determination of metals and in the synthesis of other chemical compounds.
Biology and Medicine
N-(4-methylphenyl)acetamide: Investigated for its potential pharmacological properties, including analgesic and anti-inflammatory effects.
2,4,6-trinitrophenol:
Industry
N-(4-methylphenyl)acetamide: Used in the manufacture of dyes and pigments.
2,4,6-trinitrophenol: Used in the manufacture of explosives, dyes, and as a stabilizer for certain materials.
作用機序
N-(4-methylphenyl)acetamide
Mechanism: Acts by inhibiting specific enzymes or receptors in the body, leading to its pharmacological effects.
Molecular Targets: Targets enzymes involved in pain and inflammation pathways.
2,4,6-trinitrophenol
Mechanism: Acts as an oxidizing agent, leading to the release of energy in explosive reactions.
Molecular Targets: Reacts with reducing agents and organic materials, leading to rapid oxidation and energy release.
類似化合物との比較
Similar Compounds
N-(4-methylphenyl)acetamide: Similar compounds include N-acetyl-p-toluidine, p-acetotoluidide, and p-methylacetanilide.
2,4,6-trinitrophenol: Similar compounds include 2,4-dinitrophenol, 2,6-dinitrophenol, and 4-nitrophenol.
Uniqueness
N-(4-methylphenyl)acetamide: Unique due to its specific substitution pattern on the aromatic ring, leading to distinct chemical and pharmacological properties.
2,4,6-trinitrophenol: Unique due to its high nitration level, making it a powerful explosive and a useful reagent in chemical analysis.
特性
CAS番号 |
114069-80-6 |
|---|---|
分子式 |
C15H14N4O8 |
分子量 |
378.29 g/mol |
IUPAC名 |
N-(4-methylphenyl)acetamide;2,4,6-trinitrophenol |
InChI |
InChI=1S/C9H11NO.C6H3N3O7/c1-7-3-5-9(6-4-7)10-8(2)11;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3-6H,1-2H3,(H,10,11);1-2,10H |
InChIキー |
GBEJKLXAXJIFOV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NC(=O)C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


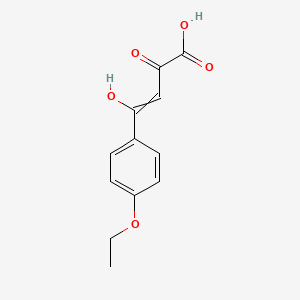
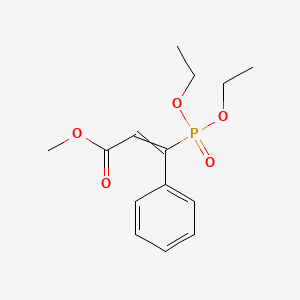
![3,3'-[Octane-1,8-diylbis(oxy)]dibenzaldehyde](/img/structure/B14310763.png)
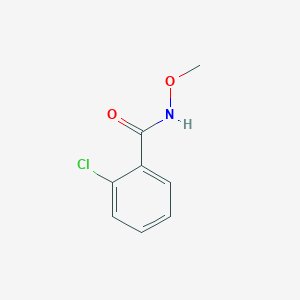
![3-[2-(2H-Imidazol-2-ylidene)hydrazinyl]-2-(methoxycarbonyl)benzoate](/img/structure/B14310770.png)
![N~1~,N~4~-Bis[3-(diethylamino)propyl]butane-1,4-diamine](/img/structure/B14310780.png)

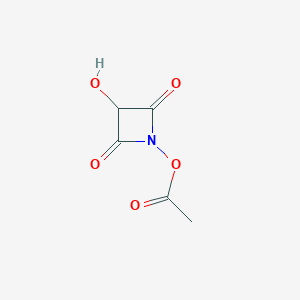

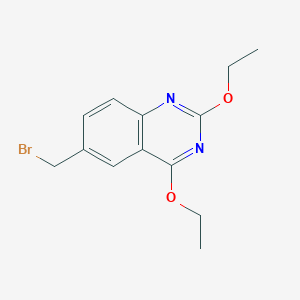
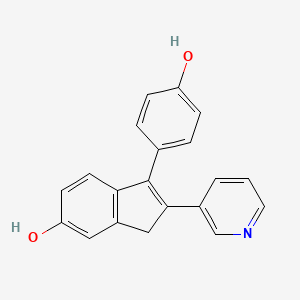
![N,N-Dibutyl-2-[3-(3,4-dimethoxyphenyl)-3-oxopropanoyl]benzamide](/img/structure/B14310828.png)
![6-Dodecyl-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B14310831.png)
![7-Isothiocyanatobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14310833.png)
